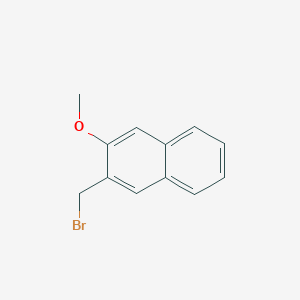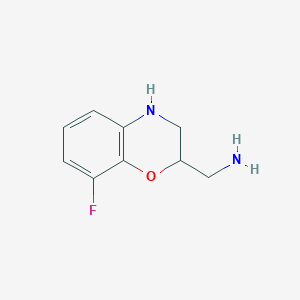
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is a chemical compound that belongs to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a methanamine group attached to the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated aldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated benzoxazines on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the development of drugs targeting specific diseases. Its fluorinated structure may enhance the bioavailability and efficacy of the resulting pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorine atom in its structure can enhance its binding affinity to these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flumioxazin: A related compound with similar structural features, used as a herbicide.
(8-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide: Another fluorinated benzoxazine derivative with distinct applications.
Uniqueness
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H11FN2O |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2O/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,12H,4-5,11H2 |
Clé InChI |
FIPXKMHVWGCWLV-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(N1)C=CC=C2F)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
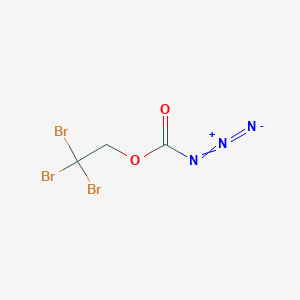
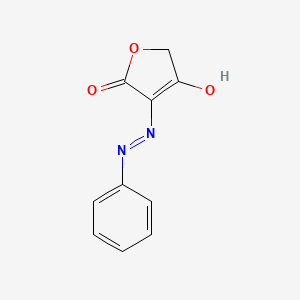
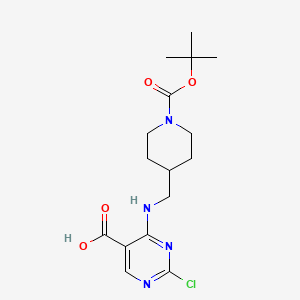
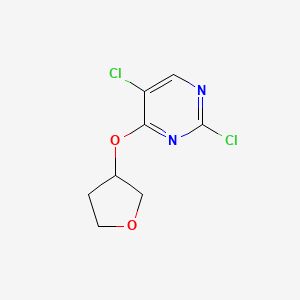

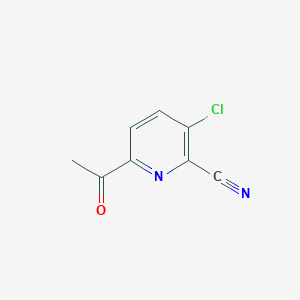
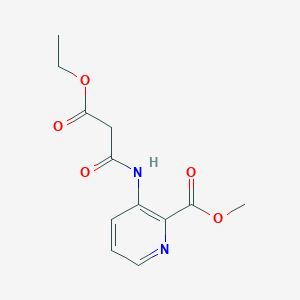
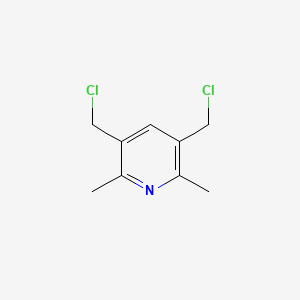
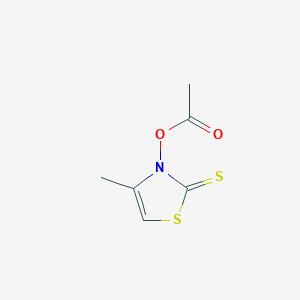
silane](/img/structure/B8452341.png)
![2-[1-(3,5-Dimethoxyphenyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B8452348.png)
![13-Ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8452356.png)
![benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8452359.png)
